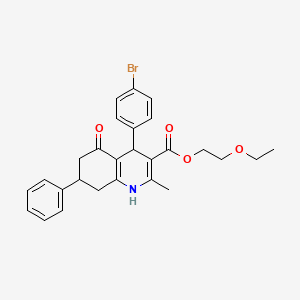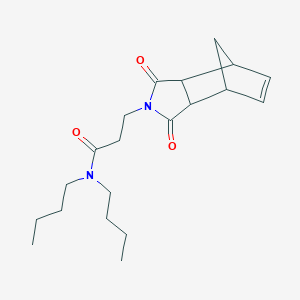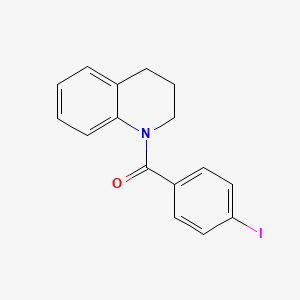
(2E)-5-(4-fluorobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzylamine with pyridine-2-carbaldehyde, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
- (2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- (2E)-5-[(4-METHOXYPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Comparison:
- Uniqueness: The presence of the fluorine atom in (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro or methoxy analogs.
- Reactivity: The fluorine substituent may influence the compound’s reactivity in chemical reactions, making it more or less reactive than similar compounds with different substituents.
Properties
Molecular Formula |
C15H12FN3OS |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(2E)-5-[(4-fluorophenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12FN3OS/c16-11-6-4-10(5-7-11)9-12-14(20)19-15(21-12)18-13-3-1-2-8-17-13/h1-8,12H,9H2,(H,17,18,19,20) |
InChI Key |
OJOXIPILLXOGHW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=NC(=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683876.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B11683889.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B11683891.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11683895.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683896.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11683913.png)
![2-(2-tert-butylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683922.png)
![ethyl 1-butyl-2-methyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683937.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683943.png)


![2-chloro-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11683960.png)
![2-chloro-5-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11683964.png)
